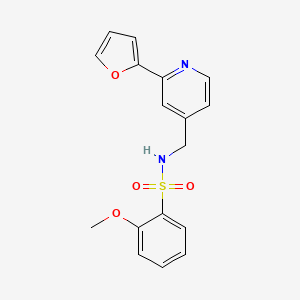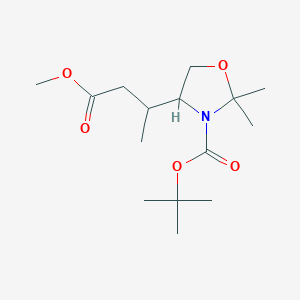![molecular formula C11H22ClNO2S B2627068 3-(2-Methylpropane-2-sulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 2097896-99-4](/img/structure/B2627068.png)
3-(2-Methylpropane-2-sulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2-Methylpropane-2-sulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride” is a bicyclic compound with a sulfonyl group attached to a methylpropane group . The bicyclic structure is likely to be rigid and may have interesting stereochemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the bicyclic [3.2.1]octane core, with a nitrogen atom likely incorporated into one of the rings . The sulfonyl group would add polarity to the molecule .Chemical Reactions Analysis
The reactivity of this compound could be influenced by the presence of the sulfonyl group, which is a good leaving group, and the nitrogen in the ring, which can act as a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The bicyclic structure could impart rigidity, while the sulfonyl group could increase its solubility in polar solvents .Applications De Recherche Scientifique
Pharmaceutical Development
The 2-azabicyclo[3.2.1]octane scaffold is a valuable structure in drug discovery due to its unique three-dimensional shape and nitrogen-containing heterocycle. It has been used as a key intermediate in the synthesis of several bioactive molecules, including those targeting neurological disorders and infectious diseases . Its ability to interact with various biological targets makes it a versatile building block in medicinal chemistry.
Neuropharmacology
This compound has shown promise in neuropharmacological research, particularly in the development of drugs targeting the nicotinic acetylcholine receptors (nAChRs) . These receptors are implicated in several neurological conditions, including Alzheimer’s disease and schizophrenia. The 2-azabicyclo[3.2.1]octane core has been used to design ligands that modulate nAChRs, potentially leading to new treatments for these disorders .
Synthetic Organic Chemistry
In synthetic organic chemistry, 3-(2-Methylpropane-2-sulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride serves as a crucial intermediate. Its unique structure allows for the construction of complex molecules through various chemical transformations. Researchers have utilized this compound in the total synthesis of natural products and other complex organic molecules, demonstrating its utility in creating diverse chemical entities .
Catalysis
The compound’s structure also lends itself to applications in catalysis. It has been explored as a ligand in catalytic systems, particularly in palladium-catalyzed reactions . These reactions are essential in forming carbon-carbon and carbon-heteroatom bonds, which are fundamental in the synthesis of pharmaceuticals and fine chemicals . The presence of the sulfonyl group enhances its ability to stabilize catalytic intermediates, improving reaction efficiency.
Material Science
In material science, derivatives of 2-azabicyclo[3.2.1]octane have been investigated for their potential in creating novel materials. These materials can exhibit unique properties such as enhanced thermal stability and mechanical strength. Research is ongoing into their applications in developing advanced polymers and composites for various industrial uses .
Biological Probes
The compound is also used in the development of biological probes. These probes are essential tools in biochemical research, allowing scientists to study the function and interaction of biological molecules. The 2-azabicyclo[3.2.1]octane scaffold can be modified to create fluorescent or radioactive probes, which are used in imaging and diagnostic applications .
Photochemistry
Recent studies have explored the use of 3-(2-Methylpropane-2-sulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride in photochemical reactions. These reactions harness light energy to drive chemical transformations, offering a green and sustainable approach to synthesis. The compound’s structure allows it to participate in photochemical processes, potentially leading to new methods for synthesizing complex molecules .
Biomass Valorization
In the context of sustainable chemistry, this compound has been investigated for its role in biomass valorization. This process involves converting biomass into valuable chemicals and materials. The unique reactivity of the 2-azabicyclo[3.2.1]octane scaffold makes it suitable for transforming biomass-derived compounds into useful products, contributing to the development of sustainable chemical processes .
These applications highlight the versatility and importance of 3-(2-Methylpropane-2-sulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride in scientific research. Each field leverages its unique structural features to advance knowledge and technology in various domains.
If you have any specific questions or need further details on any of these applications, feel free to ask!
2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-tert-butylsulfonyl-8-azabicyclo[3.2.1]octane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2S.ClH/c1-11(2,3)15(13,14)10-6-8-4-5-9(7-10)12-8;/h8-10,12H,4-7H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTIFLKZVZSAAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CC2CCC(C1)N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylpropane-2-sulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(6-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide](/img/structure/B2626987.png)
![3-benzyl-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2626988.png)
![N-(2-chlorophenyl)-2-((3-isopropyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2626989.png)
![2-[2-(4-chlorophenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime](/img/structure/B2626990.png)


![7-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2626993.png)


![Pyrazin-2-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2626998.png)
![1-[(4-Methoxynaphthyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2627001.png)
![4-tert-butyl-N-[5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl]benzamide](/img/structure/B2627002.png)

![1-{1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2627006.png)